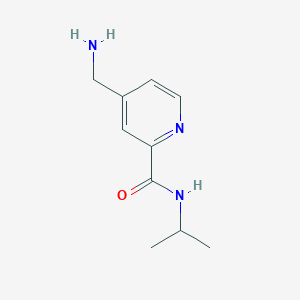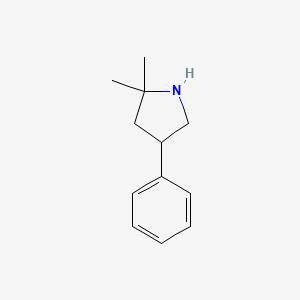![molecular formula C11H17NO B13196618 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a ketone or aldehyde in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted spirocyclic compounds
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, allowing it to act as a versatile intermediate in synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-1-oxaspiro[2.6]nonane: Lacks the nitrile group, resulting in different reactivity and applications.
1-Oxaspiro[2.6]nonane: A simpler spirocyclic compound without the dimethyl and nitrile groups.
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-10(2)4-3-5-11(7-6-10)9(8-12)13-11/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GLRRKMPYKYQZML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(CC1)C(O2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


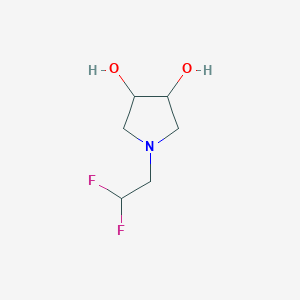
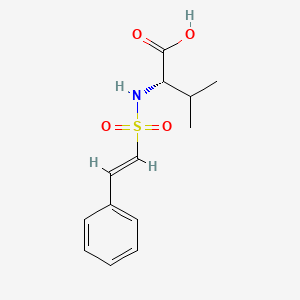
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
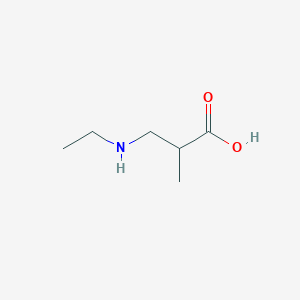
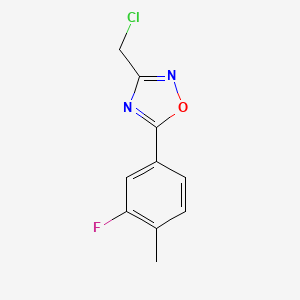
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
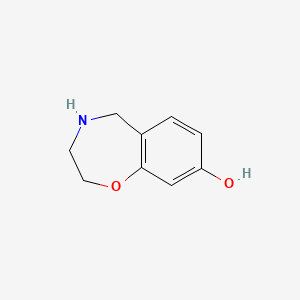
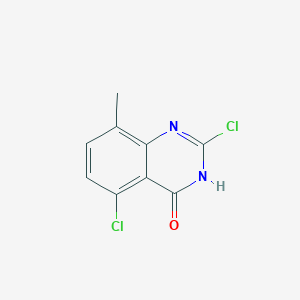

![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
